9-(4-chlorophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione
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Description
9-(4-chlorophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione is a useful research compound. Its molecular formula is C20H12ClNO2 and its molecular weight is 333.77. The purity is usually 95%.
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Scientific Research Applications
Spectroscopic and Quantum Chemical Studies
The molecular geometry, vibrational frequencies, and quantum chemical calculations of related benzazepine derivatives have been elucidated to understand their structural and electronic properties. For instance, studies on 7-chloro-1 methyl-5-phenyl-1,5-dihydro-benzo[1,4]diazepine-2,4-dione provided insights into vibrational frequency assignments, absorption wavelength, polarizability, and first hyperpolarizability, among other characteristics. These findings are pivotal for developing materials with specific optical and electronic properties (B. Sylaja, S. Gunasekaran, & S. Srinivasan, 2016).
Chemical Transformations and Synthetic Applications
Research has also focused on the chemical transformations of chloro-substituted benzoquinones, demonstrating the effects of chloro substituents on addition modes. These studies are crucial for understanding the reactivity and potential synthetic utility of these compounds in organic synthesis (Takumi Oshima & Toshikazu Nagai, 1988).
Advanced Material Development
The synthesis and investigation of benzo[1,2-b:6,5-b′]dithiophene(dithiazole)-4,5-dione derivatives reveal their electronic, electrochemical, and electrical properties. These studies are instrumental in developing materials for organic electronics, particularly in fields like organic field-effect transistors (OFETs) (Y. Getmanenko et al., 2013).
Anticorrosive Properties
The exploration of tetrahydropyrimido-triazepine derivatives as anti-corrosion additives showcases their potential in protecting metals against acid corrosion. This research provides a foundation for developing new anticorrosive agents in industrial applications (F. Benhiba et al., 2020).
Pharmaceutical and Biological Research
While the specific compound 6-(4-Chlorophenyl)benzo[d][2]benzazepine-5,7-dione might not be directly mentioned, related benzazepine derivatives have been synthesized and evaluated for their potential in pharmaceutical applications, including their dopaminergic activity and implications for treating various disorders (F. R. Pfeiffer et al., 1982).
Properties
IUPAC Name |
6-(4-chlorophenyl)benzo[d][2]benzazepine-5,7-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClNO2/c21-13-9-11-14(12-10-13)22-19(23)17-7-3-1-5-15(17)16-6-2-4-8-18(16)20(22)24/h1-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEFJTLNGFMRSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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